Superior Enantioselectivity vs. trans-Isomer in Rh-Catalyzed Hydrogenation
In a direct head-to-head study, the chiral bidentate ligand (PONP) derived from cis-2-methylamino-cyclohexanol facilitated the rhodium-catalyzed enantioselective hydrogenation of dehydro-α-acylamino acids with an enantiomeric excess (ee) of ≤97%. This result highlights the critical role of the cis-1,2-substitution pattern in achieving high stereodifferentiation [1]. The analogous trans-1R,2R-aminocyclohexanol derived PONP ligand could not be isolated in a pure form, clearly demonstrating a synthesis and performance advantage for the cis-configured scaffold [1].
| Evidence Dimension | Enantioselectivity in asymmetric hydrogenation (ee) |
|---|---|
| Target Compound Data | ≤ 97% ee (using cis-2-methylamino-cyclohexanol-derived PONP ligand) |
| Comparator Or Baseline | Unisolable impure product (using trans-1R,2R-aminocyclohexanol-derived PONP ligand) |
| Quantified Difference | Difference between a functional catalyst (≤97% ee) and an inoperative one |
| Conditions | Rh(I)-catalyzed homogeneous hydrogenation of dehydro-α-acylamino acids [1] |
Why This Matters
This directly proves that for this ligand class, only the cis-configured amino alcohol scaffold yields a viable, highly enantioselective catalyst, making the trans-isomer a non-starter for procurement.
- [1] Pracejus, H., Pracejus, G., & Costisella, B. (1987). O.N‐bis(diphenylphosphino) derivatives of chiral trans‐ and cis‐2‐aminocyclohexanols: Synthesis and enantioselective behaviour as ligands in Rh‐based homogeneous hydrogenation catalysts. Journal für Praktische Chemie, 329(2), 235–245. View Source
